molecular formula C9H11NO4 B1305360 3-Acetamido-3-(furan-2-yl)propanoic acid CAS No. 98996-66-8

3-Acetamido-3-(furan-2-yl)propanoic acid

Cat. No.: B1305360
CAS No.: 98996-66-8
M. Wt: 197.19 g/mol
InChI Key: QAOLEQUBYVTGKF-UHFFFAOYSA-N
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Description

3-Acetamido-3-(furan-2-yl)propanoic acid is a furan-based organic compound with the molecular formula C 9 H 11 NO 4 and a molecular weight of 197.19 g/mol . Its structure features a furan ring, a central acetamido group, and a terminal carboxylic acid, making it a potential building block for the synthesis of more complex molecules . The compound should be stored sealed in a dry environment at 2-8°C . Furan derivatives are considered important platform chemicals derived from biomass and are widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers . Specifically, 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are structurally related to this compound, have been studied for their antimicrobial properties. Research has shown that such compounds can demonstrate good antimicrobial activity against microorganisms including the yeast-like fungi Candida albicans , as well as Escherichia coli and Staphylococcus aureus . The furan ring itself is a common motif in several active pharmaceuticals, including antibacterial, antiparasitic, and antiviral agents . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-acetamido-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6(11)10-7(5-9(12)13)8-3-2-4-14-8/h2-4,7H,5H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOLEQUBYVTGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 3 Acetamido 3 Furan 2 Yl Propanoic Acid and Its Analogs

De Novo Synthesis Pathways for 3-Acetamido-3-(furan-2-yl)propanoic Acid

The de novo synthesis of this compound can be approached through various strategic pathways that construct the molecule from simpler, readily available starting materials. These methods primarily include multicomponent reactions, which offer a convergent and atom-economical approach, and more traditional linear sequences involving condensation and acylation steps.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is advantageous for creating molecular diversity and complexity in fewer steps with reduced waste. nih.gov For the synthesis of β-acetamido acid derivatives like this compound, the Ugi and Passerini reactions are particularly relevant.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. nih.gov A plausible Ugi-type approach to the target molecule could involve the reaction of furan-2-carbaldehyde, ammonia (B1221849) (as the amine component), an isocyanide, and a suitable carboxylic acid. The resulting Ugi product could then be further transformed to yield the desired this compound. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylic acid, and a final Mumm rearrangement yields the stable bis-amide product. nih.gov

The Passerini three-component reaction (P-3CR) is another powerful MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org To synthesize the target scaffold, furan-2-carbaldehyde could be reacted with a suitable carboxylic acid and an isocyanide. The resulting Passerini product, an α-acyloxy carboxamide, would require subsequent chemical modifications to be converted into this compound. The mechanism of the Passerini reaction is believed to involve a cyclic, non-ionic transition state, particularly in aprotic solvents at high concentrations. organic-chemistry.org

Synthesis of Precursors and Intermediates for 3-(furan-2-yl)propanoic Acid Scaffolds

The synthesis of the target molecule and its analogs often relies on the preparation of key precursors and intermediates. These include unsaturated precursors like 3-(furan-2-yl)propenoic acids and various substituted furans that serve as foundational building blocks.

Preparation of 3-(furan-2-yl)propenoic Acids

A common and straightforward method for the synthesis of 3-(furan-2-yl)propenoic acids is the Knoevenagel condensation of furan-2-carbaldehyde (furfural) or its derivatives with malonic acid. This reaction is typically carried out in the presence of a basic catalyst, such as pyridine (B92270) with a catalytic amount of piperidine, and heated to drive the reaction to completion.

The general procedure involves mixing the substituted furan-2-carbaldehyde and malonic acid in pyridine. Piperidine is then added, and the mixture is heated. After the reaction is complete, the mixture is poured into water, and the product is precipitated by acidification with hydrochloric acid. The resulting solid can then be filtered and purified. This method has been successfully used to synthesize a variety of substituted 3-(furan-2-yl)propenoic acids.

For instance, the condensation of furan-2-carbaldehyde with malonic acid yields 3-(furan-2-yl)propenoic acid. Similarly, substituted furfurals can be used to obtain the corresponding substituted propenoic acids.

Synthesis of 3-(furan-2-yl)propenoic Acid Derivatives
Furan-2-carbaldehyde DerivativeResulting 3-(furan-2-yl)propenoic AcidYield (%)Reference
Furan-2-carbaldehyde3-(Furan-2-yl)propenoic acid53 nih.gov
5-Hydroxymethylfuran-2-carbaldehyde3-(5-(Hydroxymethyl)furan-2-yl)propenoic acid50 nih.gov

These propenoic acid derivatives are valuable intermediates that can undergo further transformations, such as reduction of the double bond or modification of the carboxylic acid group, to generate a variety of 3-(furan-2-yl)propanoic acid scaffolds.

Preparation of Substituted Furans as Key Starting Materials

The diversity of analogs of this compound that can be synthesized is largely dependent on the availability of appropriately substituted furan (B31954) starting materials. The furan ring is a key component of many natural products and pharmaceuticals, and numerous methods for its synthesis and functionalization have been developed.

One approach to substituted furans involves the Paal-Knorr synthesis, which is the cyclization of a 1,4-dicarbonyl compound under acidic or thermal conditions. While classic, this method is still widely used. More modern approaches might involve metal-catalyzed cyclizations of alkynes and alkenes or rearrangements of other heterocyclic systems.

For the synthesis of precursors to the target propanoic acid scaffold, the functionalization of readily available furan derivatives is a common strategy. For example, 2-(3-oxoalkyl)furans can be synthesized and then further modified. These compounds can be prepared through the reaction of a chalcone (B49325) with 2-methylfuran (B129897) in the presence of a copper(II) bromide catalyst.

An example is the synthesis of 1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-3-phenylpropan-1-one, which can be prepared with a yield of 71%. This intermediate possesses the furan ring and a three-carbon side chain that could be a precursor to the propanoic acid backbone.

Examples of Substituted Furan Intermediates
Compound NameYield (%)Reference
1-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-3-phenylpropan-1-one71 nih.gov
3-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)-1-phenylpropan-1-one80 nih.gov

The availability of a wide range of substituted furans through various synthetic methodologies allows for the systematic exploration of the structure-activity relationships of this compound analogs.

Chemical Modification and Derivatization of the Propanoic Acid Backbone

Once the basic this compound scaffold is synthesized, its properties can be fine-tuned through chemical modification and derivatization of the propanoic acid backbone. These modifications can target the carboxylic acid group, the acetamido group, or the methylene (B1212753) group of the propanoic acid chain.

The carboxylic acid moiety is a prime site for modification. Standard organic transformations can be employed to convert the carboxylic acid into a variety of functional groups. For example, esterification with different alcohols in the presence of an acid catalyst can produce a library of esters. Amidation, by converting the carboxylic acid to an acid chloride followed by reaction with an amine, can yield a range of amides. Reduction of the carboxylic acid would lead to the corresponding alcohol, which could be further functionalized.

The acetamido group also offers opportunities for modification. The N-H bond can be alkylated or acylated to introduce different substituents. Alternatively, the entire acetyl group could be replaced with other acyl groups to investigate the effect of this part of the molecule on its properties.

While specific examples of the derivatization of this compound are not extensively reported, general methods for the modification of amino acids and their derivatives are well-established and can be applied to this molecule. For instance, the synthesis of hydrazones from related 3-aminopropanoic acid derivatives has been reported. In one study, N-(4-hydroxyphenyl)-β-alanine hydrazide was reacted with various aromatic aldehydes to produce a series of hydrazones in good yields (58-94%). This demonstrates the feasibility of derivatizing the propanoic acid backbone at the position equivalent to the carboxylic acid group in the target molecule.

Such derivatization strategies are crucial for developing a comprehensive understanding of the molecule and for optimizing its characteristics for various applications.

Esterification Reactions

The carboxylic acid moiety of this compound and its analogs can be readily converted into esters, which are valuable as synthetic intermediates. Standard esterification procedures, such as the Fisher esterification involving an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), are applicable.

A related procedure has been documented for analogs like 3-(furan-2-yl)propenoic acids. For instance, these acids can be effectively converted to their methyl esters. The process involves treating the acid with a base, such as sodium hydroxide (B78521) in methanol, followed by the addition of an alkylating agent like dimethyl sulfate. This method proceeds smoothly to afford the corresponding ester in good yield. mdpi.com

Table 1: Example of Esterification of a Furan-2-yl Propenoic Acid Analog

Reactant Reagents Solvent Temperature Product

This table is illustrative of methods applied to close analogs of the title compound.

Amidation Reactions

The conversion of the carboxyl group of this compound into an amide is a key transformation for creating peptide-like structures and other functional derivatives. Given that the parent compound is an N-acetylated amino acid, methods developed for the amidation of unprotected amino acids are highly relevant. These modern catalytic approaches often bypass the need for traditional, stoichiometric coupling reagents.

Lewis acid catalysis has emerged as a powerful tool for direct amidation. Catalysts based on boron, such as tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃), and group IV metals, like titanium tetrafluoride (TiF₄), have proven effective in promoting the direct condensation of carboxylic acids and amines. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov These reactions typically proceed under dehydrative conditions, often using a Dean-Stark apparatus to remove water and drive the equilibrium towards product formation. nih.gov

The mechanism of Lewis acid-catalyzed amidation involves the coordination of the Lewis acid to the carboxylic acid. In the case of amino acids, NMR studies suggest that a boron Lewis acid can coordinate to both the carboxyl and amino groups, forming a cyclic intermediate that solubilizes the amino acid in organic solvents and activates the carboxyl group for nucleophilic attack by an external amine. nih.gov

Table 2: Representative Lewis Acid Catalysts for Direct Amidation of Amino Acids

Catalyst Typical Solvents Conditions Reference
B(OCH₂CF₃)₃ tert-Amyl methyl ether (TAME) Azeotropic removal of water (86 °C) nih.gov
TiF₄ Toluene Reflux researchgate.net

This table showcases catalysts applicable to the amidation of amino acids, a class to which the title compound belongs.

Introduction of Substituents on the Furan Ring

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. chemicalbook.com Due to the electronic properties of the oxygen atom, these reactions are significantly faster than in benzene (B151609) and exhibit strong regioselectivity. For a 2-substituted furan like this compound, the preferred site for electrophilic attack is the C5 position, which is activated by the oxygen atom and is sterically accessible. chemicalbook.com The intermediate carbocation formed by attack at C5 is more stable due to better charge delocalization involving the oxygen lone pair, compared to attack at C3 or C4. chemicalbook.com

Standard electrophilic substitution reactions can be adapted to introduce a variety of functional groups onto the furan ring, although the conditions must be carefully controlled to avoid polymerization or ring-opening, which furan derivatives can undergo in the presence of strong acids. nih.gov

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at the C5 position.

Nitration: Nitration can be achieved using milder nitrating agents, such as acetyl nitrate, to prevent degradation of the sensitive furan ring.

Acylation: Friedel-Crafts acylation can introduce acyl groups, typically at the C5 position, using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst.

Hydroarylation and Friedel-Crafts Type Reactions

Analogs of this compound, specifically 3-(furan-2-yl)propenoic acids and their esters, undergo efficient hydroarylation reactions across the carbon-carbon double bond. This transformation, which is a type of Friedel-Crafts reaction, allows for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com The reaction is typically promoted by strong Brønsted acids (superelectrophiles) like trifluoromethanesulfonic acid (TfOH) or strong Lewis acids such as aluminum chloride (AlCl₃). mdpi.comnih.gov

In this process, the acid catalyst activates the propenoic acid system, making the C3 carbon susceptible to nucleophilic attack by an arene (e.g., benzene, toluene, xylene). The reaction with TfOH proceeds under superelectrophilic activation conditions, leading to high yields of the hydroarylation products. mdpi.com Similarly, using AlCl₃ in the presence of an arene also facilitates the addition across the double bond. mdpi.com

Table 3: Examples of Hydroarylation of a 3-(Furan-2-yl)propenoic Acid Analog

Furan Substrate Arene Catalyst Solvent Product Yield
3-(Furan-2-yl)propenoic acid Benzene TfOH CH₂Cl₂ 3-Phenyl-3-(furan-2-yl)propanoic acid 95%
Methyl 3-(furan-2-yl)propenoate Benzene TfOH CH₂Cl₂ Methyl 3-phenyl-3-(furan-2-yl)propanoate 98%
3-(Furan-2-yl)propenoic acid Benzene AlCl₃ Benzene 3-Phenyl-3-(furan-2-yl)propanoic acid 85%

Data sourced from studies on 3-(furan-2-yl)propenoic acid analogs. mdpi.com

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and extending their scope. Studies have focused particularly on the role of acid catalysts and the nature of the reactive species involved.

Role of Brønsted and Lewis Acids in Catalysis

Brønsted and Lewis acids are central to many of the synthetic transformations involving furan derivatives. Their primary role is to act as electrophilic activators.

In esterification and amidation reactions , an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol or amine.

In hydroarylation reactions of 3-(furan-2-yl)propenoic acid analogs, both Brønsted and Lewis acids play a critical role in activating the alkene double bond. mdpi.com A Brønsted superacid like TfOH protonates the substrate, generating a highly reactive cationic intermediate. mdpi.com A strong Lewis acid like AlCl₃ coordinates to a carbonyl oxygen, which polarizes the molecule and enhances the electrophilicity of the C3 carbon, facilitating the attack by the arene. mdpi.comwikipedia.org The choice between a Brønsted or Lewis acid can influence reaction conditions and outcomes, but both serve to generate a potent electrophile that drives the reaction. mdpi.com The use of these strong acids is essential for activating the electron-deficient double bond of the propenoic acid system towards reaction with aromatic nucleophiles. mdpi.com

Characterization of Reactive Intermediates (e.g., O,C-diprotonated forms)

Mechanistic studies into the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives in Brønsted superacids have provided insight into the nature of the reactive intermediates. mdpi.com According to NMR spectroscopy and Density Functional Theory (DFT) calculations performed on these analogs, the reaction does not proceed through simple protonation of the alkene. Instead, a more complex activation mechanism is proposed where the substrate is doubly protonated, forming an O,C-diprotonated species, or dication. mdpi.comnih.gov

In this proposed mechanism, one proton adds to the carbonyl oxygen of the carboxyl or ester group, while a second proton adds to the C5 carbon of the furan ring. mdpi.com This O,C-diprotonation generates a highly electrophilic dicationic species. This "superelectrophilic" activation drastically increases the reactivity of the C3 carbon of the propenoic acid side chain, which then acts as the reactive center for the Friedel-Crafts-type attack by the arene nucleophile. mdpi.com Calculations have shown that while the positive charge on this C3 carbon is small, this atom provides a large contribution to the Lowest Unoccupied Molecular Orbital (LUMO), making it the kinetic center for nucleophilic attack. mdpi.com These findings highlight that reactions in superacid media can proceed through highly reactive, unconventional intermediates not typically observed under standard acidic conditions.

Emerging Green Chemistry Methodologies in Synthesis

The development of synthetic routes for complex molecules like this compound and its analogs is increasingly guided by the principles of green chemistry. These principles prioritize the reduction of waste, use of less hazardous chemicals, employment of renewable feedstocks, and the design of energy-efficient processes. In this context, emerging methodologies such as biocatalysis, the use of biomass-derived platform chemicals, and the application of alternative reaction media are proving instrumental in creating more sustainable synthetic pathways for furan-containing β-amino acids.

A significant focus of green chemistry is the replacement of conventional chemical synthesis steps, which often rely on toxic reagents and harsh conditions, with enzymatic transformations. nih.gov Biocatalysis, utilizing either isolated enzymes or whole-cell systems, offers high selectivity under mild reaction conditions, such as ambient temperature and pressure in aqueous media. researchgate.net This approach is particularly relevant for the synthesis of N-acyl amino acids, where traditional methods may involve the use of hazardous chlorinating agents for carboxylic acid activation. nih.gov

The furan moiety, a key structural component, is itself a target for green synthetic approaches. Furans like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are considered vital platform chemicals derived from the dehydration of carbohydrates found in biomass. researchgate.netijabbr.com The valorization and functionalization of these renewable building blocks are central to developing sustainable chemical industries. researchgate.net For instance, the nitrogen-containing furan derivative 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a close analog and potential precursor, can be synthesized from N-acetylglucosamine (NAG), the monomer of chitin, which is the most abundant nitrogen-containing biomass. researchgate.net

Solvent selection is another cornerstone of green chemistry. Many traditional organic solvents are hazardous and environmentally persistent. Research is therefore directed towards using benign alternatives like water or minimizing solvent use altogether through solvent-free reaction designs. rsc.orgmdpi.com Lipase-catalyzed reactions, for example, have been successfully implemented in solvent-free systems for the synthesis of furan-based polymers. acs.org

Biocatalytic Approaches

Enzymes offer a powerful toolkit for the green synthesis of this compound and its analogs. Key enzymatic strategies can be applied to form the characteristic amide linkage and to perform transformations on the furan ring or its precursors.

Enzymatic Amide Bond Formation: The formation of the acetamido group (an N-acyl bond) is a prime target for biocatalysis. Hydrolases, such as lipases and penicillin G acylases (PGAs), are capable of catalyzing amide bond formation. nih.govrsc.org These enzymes can operate under mild, often aqueous, conditions, avoiding the toxic reagents of traditional chemical synthesis. Lipases, for example, can catalyze the condensation reaction between a carboxylic acid and an amine. researchgate.net PGAs, used industrially for the synthesis of semi-synthetic penicillins, have also been exploited for their ability to attach acyl side chains to β-amino cores. rsc.org

Whole-Cell Biotransformations: Whole-cell biocatalysts are advantageous for multi-step syntheses and can exhibit greater stability and substrate adaptability. acs.org For example, whole-cell systems have been engineered for the biocatalytic synthesis of furan carboxylic acids from furan aldehydes. x-mol.net Recently, biocatalytic routes have been developed for the production of furan-based amino compounds from chitin-derived 3A5AF. acs.org Specifically, a hydrolase was used to convert 3A5AF to 2-acetyl-4-aminofuran (2A4AF), and a transaminase was employed for the synthesis of 3-acetylamino-5-(α-aminoethyl)-furan (3A5AEF), demonstrating the potential for enzymatic introduction and modification of amino functionalities on the furan scaffold. acs.org

The following table summarizes selected biocatalytic methodologies relevant to the synthesis of furan-based amino compounds.

Biocatalyst SystemSubstrateProductKey ParametersYieldReference
Whole cells (E. coli_MBP-MmH)3-Acetamido-5-acetylfuran (3A5AF)2-Acetyl-4-aminofuran (2A4AF)pH 7.0, 37°C, 10% DMSO79.3% acs.org
Purified Enzyme (Transaminase ATA117)3-Acetamido-5-acetylfuran (3A5AF)(R)-3-Acetylamino-5-(α-aminoethyl)-furanpH 8.5, 45°C, 50% DMSO84.0% acs.org
Immobilized Candida antarctica Lipase B (CalB)Dimethyl furan-2,5-dicarboxylate (B1257723) & 1,4-CHDMα,ω-telechelic oligofuranoate diolsSolvent-free, two-stage polycondensation95% acs.org

Synthesis from Renewable Feedstocks

A key strategy in green chemistry is the utilization of renewable resources to replace petrochemical feedstocks. Chitin and lignocellulosic biomass are abundant and sustainable sources for furan-based platform chemicals.

Chitin-Derived Furans: Chitin, a polymer of N-acetylglucosamine (NAG), is a highly valuable renewable feedstock for producing nitrogen-containing chemicals. researchgate.net The dehydration of NAG can yield 3-acetamido-5-acetylfuran (3A5AF), a versatile intermediate. researchgate.netrsc.org Various catalytic systems, including ionic liquids and solid acid catalysts, have been explored to optimize this conversion, aiming for higher yields and catalyst recyclability under more environmentally friendly conditions. researchgate.net

Lignocellulose-Derived Furans: Furan-2-carbaldehyde (furfural), derived from the pentose (B10789219) sugars in lignocellulosic biomass, is a primary building block for a wide range of furan derivatives. mdpi.com Synthetic routes starting from furfural to produce 3-(furan-2-yl)propanoic acid derivatives have been established. While some methods involve strong acids, ongoing research aims to develop greener catalytic systems to perform these transformations. mdpi.com

The table below illustrates different catalytic approaches for the synthesis of the key precursor 3A5AF from the renewable monomer NAG.

Catalyst SystemSolventTemperature (°C)TimeYield of 3A5AFReference
Triethanolamine hydrochloride ([TEA]Cl)-17020 min62.0% researchgate.net
AlCl₃·6H₂ON,N-dimethylformamide (DMF)12030 min30% researchgate.net
B₂O₃ and MgCl₂·6H₂O-18060 min41.6% researchgate.net
Solid Catalysts (e.g., Amberlyst-15)N,N-dimethyl acetamide (B32628) (DMA)160-- researchgate.net

Biological Evaluation and Structure Activity Relationship Sar Studies of 3 Acetamido 3 Furan 2 Yl Propanoic Acid Derivatives

In Vitro Antimicrobial Activity Assessments

Derivatives of 3-(furan-2-yl)propanoic acid have been synthesized and evaluated for their potential to inhibit the growth of various pathogenic microorganisms. These studies are crucial for the development of new antimicrobial agents. Research into 3-aryl-3-(furan-2-yl)propanoic acid derivatives, synthesized through the hydroarylation of 3-(furan-2-yl)propenoic acids, has provided specific insights into their efficacy against both bacteria and fungi. nih.govmdpi.comnih.gov

Antibacterial Efficacy against Gram-Positive Organisms (e.g., Staphylococcus aureus)

The antibacterial activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been assessed against the Gram-positive bacterium Staphylococcus aureus. In these studies, the majority of the tested compounds exhibited a Minimum Inhibitory Concentration (MIC) of 128 µg/mL against the S. aureus strain ATCC 29213. nih.gov This indicates a moderate level of activity. The parent compound, propionic acid, has also been shown to suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the propanoic acid backbone contributes to the antibacterial effect. mdpi.com

Table 1: Antibacterial Activity against Staphylococcus aureus

Compound Class Organism Strain Activity (MIC)

Antibacterial Efficacy against Gram-Negative Organisms (e.g., Escherichia coli)

The same series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives were also tested against the Gram-negative bacterium Escherichia coli. The compounds were reported to suppress the growth of E. coli ATCC 25922. nih.govnih.gov While the studies confirmed inhibitory action, specific MIC values for the furan (B31954) derivatives against E. coli were not detailed in the available abstracts. nih.govnih.gov Broader studies on propionic acid have demonstrated its wide-spectrum antimicrobial activity, which includes efficacy against E. coli. mdpi.com

Table 2: Antibacterial Activity against Escherichia coli

Compound Class Organism Strain Activity

Antifungal Activity (e.g., Candida albicans)

The antifungal potential of these compounds has been evaluated against the yeast-like fungus Candida albicans. Research findings indicate that 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrate good antimicrobial activity against C. albicans (ATCC 10231) at a concentration of 64 µg/mL. nih.govnih.gov This suggests a more pronounced antifungal effect compared to their antibacterial activity against S. aureus. The foundational molecule, propionic acid, is also known to exhibit activity against C. albicans. mdpi.com

Table 3: Antifungal Activity against Candida albicans

Compound Class Organism Strain Inhibitory Concentration

Enzyme Inhibitory Activities

The potential for these compounds to act as enzyme inhibitors is another area of significant research interest, particularly for therapeutic applications in neurodegenerative diseases and inflammatory conditions.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

A review of the available scientific literature did not yield specific studies on the acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibitory activities of 3-Acetamido-3-(furan-2-yl)propanoic acid derivatives. While various other classes of furan-containing compounds and derivatives have been investigated for cholinesterase inhibition, data directly pertaining to this specific chemical series is not present in the surveyed research.

Immunoproteasome Inhibition (β1i, β5i Subunits)

Based on a review of the available literature, there are no specific studies detailing the evaluation of this compound derivatives as inhibitors of the immunoproteasome subunits β1i and β5i. Research on immunoproteasome inhibitors has primarily focused on other chemical scaffolds, and the activity of this particular furan derivative class has not been reported. nih.govmdpi.comnih.gov

Farnesyltransferase (FTase) Inhibition

Farnesyltransferase (FTase) is a critical enzyme in cellular signaling pathways, particularly those involving the Ras family of proteins. medchemexpress.com The farnesylation of Ras proteins is essential for their localization to the cell membrane and subsequent activation of downstream signaling cascades that regulate cell growth and proliferation. medchemexpress.comrsc.org Consequently, inhibitors of FTase (FTIs) have been investigated as potential anticancer agents. nih.govwikipedia.org

While direct inhibitory data for this compound on FTase is not extensively documented in publicly available research, the broader class of furan-containing compounds has been explored for this activity. Natural products and synthesized derivatives incorporating the furan moiety have demonstrated FTase inhibition. For example, derivatives of halenaquinone, a marine natural product, have shown potent FTase inhibitory effects, with some analogues exhibiting IC50 values in the nanomolar range. nih.gov

Table 1: Examples of Farnesyltransferase Inhibitors
CompoundTargetIC50 ValueNotes
TipifarnibFTase0.86 nMInhibits H-Ras and K-Ras. medchemexpress.com
LonafarnibFTase1.9 nM (H-Ras)Potent, orally active inhibitor. medchemexpress.com
Halenaquinone Derivative 10FTase0.031 µMA potent natural product derivative. nih.gov

Heme Oxygenase (HemO) Inhibition

Heme oxygenase (HO) is an enzyme responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. The inducible isoform, Heme Oxygenase-1 (HO-1), is a key component of the cellular stress response, providing cytoprotective, antioxidant, and anti-inflammatory effects. nih.govmdpi.com Conversely, the inhibition of HO-1 is considered a potential therapeutic strategy in certain cancers where its overexpression is associated with tumor progression and resistance to therapy. mdpi.com

Specific research on this compound as a HemO inhibitor is limited. However, the study of other heterocyclic compounds, such as those containing imidazole, provides insight into inhibitor design. These inhibitors often work by coordinating with the heme iron within the enzyme's active site. mdpi.com For instance, a series of imidazole-based compounds have been developed and shown to inhibit HO-1 with IC50 values in the micromolar range. mdpi.com Halogen substitution on associated phenyl rings has been shown to modulate the inhibitory potency of these compounds. researchgate.net The development of non-substrate inducers like cobalt protoporphyrin (CoPP) further underscores the therapeutic interest in modulating HO-1 activity. researchgate.net

Table 2: Examples of Heme Oxygenase-1 Inhibitors
Compound ClassInhibitory MechanismSelectivityNotes
Metalloporphyrins (e.g., Sn-heme)Competitive inhibitorsVariesAct as inhibitory substrates but are not degraded. researchgate.net
Imidazole-based compoundsCoordinate with heme ironCan be selective for HO-1 over HO-2Potency can be modified by substitutions. mdpi.comresearchgate.net

Other Reported Biological Activities of Related Furan Derivatives in Research Contexts

The furan nucleus is a structural motif present in a wide array of biologically active compounds. nih.govijabbr.com This heterocyclic ring system is found in numerous natural products and synthetic molecules, contributing to a diverse range of pharmacological activities. ijabbr.com

Anti-inflammatory Properties

Furan derivatives have been widely investigated for their anti-inflammatory effects. nih.govwisdomlib.org Natural furan derivatives can exert regulatory effects on cellular activities by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov For example, certain benzofuran (B130515) derivatives isolated from natural sources have been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophage cell lines without causing significant cytotoxicity. nih.gov In some cases, the anti-inflammatory activity is linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2). ijabbr.com

Anticancer Potential

The anticancer properties of furan-containing compounds are a significant area of research. ijabbr.comresearchgate.net These derivatives have demonstrated the ability to inhibit the proliferation of various tumor cell lines. ijabbr.comeurekaselect.com For instance, certain furan-based chalcones have shown enhanced antiproliferative activity compared to their non-furan analogues. iiarjournals.orgnih.gov The mechanisms underlying their anticancer effects are varied and can include the inhibition of key enzymes like topoisomerase I, suppression of signaling pathways such as PI3K/Akt and Wnt/β-catenin, and induction of apoptosis. ijabbr.comeurekaselect.com Furan-conjugated tripeptides and other complex derivatives have also been synthesized and evaluated, with some showing potent inhibitory activity against cancer cells. utripoli.edu.ly

Table 3: Anticancer Activity of Select Furan Derivatives
Compound/DerivativeCancer Cell LineActivity/IC50 ValueReference
Furan-oxadiazole compound 5dA549 (Lung Cancer)IC50: 6.3 µM researchgate.net
p-tolylcarbamothioyl)furan-2-carboxamideHepG2 (Liver Cancer)33.29% cell viability at 20 µg/mL nih.gov
Furan-conjugated tripeptide 38HeLa (Cervical Cancer)IC50: 0.15 µg/mL utripoli.edu.ly

Root Growth Inhibitory Activity

In the context of agricultural research, certain furan derivatives have been identified as potent inhibitors of plant root growth. A study focused on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, which are structurally related to the core compound of this article, demonstrated significant herbicidal potential. nih.gov These compounds were synthesized from 2-(tert-butoxycarbonylamido)-3-(furan-2-yl)propanoic acid. The most active compound in the series, 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide, exhibited a 76% inhibition of rape seedling root growth at a concentration of 5.0 x 10⁻⁵ M. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of furan derivatives is strongly influenced by their chemical structure. nih.gov Structure-Activity Relationship (SAR) studies aim to identify the specific structural features that are critical for a compound's pharmacological effects. ijabbr.com

For anti-inflammatory activity, the presence of the furan ring, often in conjunction with other aromatic systems and hydroxyl groups, appears to be important. nih.gov In a study of benzofuran derivatives, the presence of a double bond at a specific position was found to confer superior anti-inflammatory activity compared to a single-bond configuration. mdpi.com

In the context of anticancer activity, SAR studies on furan-fused chalcones revealed that the attachment of a furan ring to the A-ring of the chalcone (B49325) scaffold significantly enhanced antiproliferative activity. iiarjournals.org The relative position of the furan moiety and other substituents on the molecule is also crucial for determining potency. iiarjournals.org

Regarding root growth inhibition, research on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides indicated that the nature of the substituent on the amide nitrogen plays a key role in the inhibitory activity. nih.gov The presence of a 2,6-diethylphenyl group resulted in the most potent compound in the tested series, highlighting the importance of steric and electronic properties of the substituents for this specific biological effect. nih.gov

Impact of Substituents on Furan Ring and Propanoic Acid Moiety on Bioactivity

The biological activity of furan-based propanoic acid derivatives is highly sensitive to the nature and position of substituents on both the furan ring and the propanoic acid chain. Studies on analogous structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, have provided significant insights into these relationships, particularly concerning their antimicrobial properties.

Research has shown that the introduction of various aryl groups at the C-3 position of the propanoic acid moiety results in compounds with notable antimicrobial activity. mdpi.comnih.gov A study investigating a series of these derivatives demonstrated good activity against the yeast-like fungi Candida albicans and suppressive effects against bacteria such as Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.comnih.govresearchgate.net

The nature of the substituent on the furan ring itself is also a critical determinant of bioactivity. For instance, modifications to furan-2-carboxamides, a related class of compounds, are being explored to enhance their antibiofilm properties. researchgate.net Similarly, in the context of anticancer research, replacing a furan scaffold with other heterocyclic rings, or substituting the propanoic acid amide group, has been shown to significantly increase biological activity against specific cancer cell lines. nih.govmdpi.com For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that the introduction of a furan-2-ylmethylene hydrazide moiety resulted in a compound with potent anticancer and antioxidant properties. nih.gov

Table 1: Antimicrobial Activity of Selected 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

CompoundArene SubstituentBioactivity Profile (at 64 µg/mL)
2a PhenylActive against Candida albicans, Escherichia coli, Staphylococcus aureus. mdpi.com
2b TolylActive against Candida albicans, Escherichia coli, Staphylococcus aureus. mdpi.com
2h Phenyl (Ester)Active against Candida albicans, Escherichia coli, Staphylococcus aureus. mdpi.com

This table is generated based on data for structurally related 3-aryl-3-(furan-2-yl)propanoic acid derivatives as direct SAR data for this compound derivatives is not extensively documented in the provided sources.

Influence of Stereochemistry on Biological Potency

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. researchgate.net For molecules like this compound, which possess a chiral center at the C-3 position of the propanoic acid chain, the spatial arrangement of the substituents is critical for molecular recognition by biological targets such as enzymes and receptors.

Although specific studies on the stereoisomers of this compound are not detailed in the available literature, the principles can be illustrated by research on other chiral molecules. For example, studies on the isomers of 3-Br-acivicin, a nature-inspired compound, revealed that only the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to the specific recognition and uptake by L-amino acid transport systems and distinct interactions with biological targets. nih.gov The unnatural isomers showed markedly reduced or no activity, highlighting that a precise three-dimensional structure is necessary for the desired biological effect. nih.gov

This principle is broadly applicable in pharmacology. The differential activity of stereoisomers arises because biological systems are inherently chiral. An enzyme's active site or a receptor's binding pocket is configured to interact optimally with a molecule of a specific stereochemistry. Consequently, one enantiomer (the eutomer) may fit perfectly and elicit a strong biological response, while the other (the distomer) may bind weakly or not at all, resulting in lower potency or even a different pharmacological effect. researchgate.net Therefore, the evaluation of individual stereoisomers of this compound derivatives is essential for identifying the more potent and selective therapeutic agent.

Proposed Mechanisms of Biological Action at a Molecular Level

The mechanisms through which furan-containing compounds exert their biological effects are diverse and depend on their specific molecular structure. For derivatives of this compound, several potential mechanisms can be proposed based on studies of related molecules.

In the context of antimicrobial activity, one plausible mechanism is the disruption of microbial cellular processes. The demonstrated efficacy of 3-aryl-3-(furan-2-yl)propanoic acids against C. albicans, E. coli, and S. aureus suggests interference with essential pathways in these microorganisms. nih.gov Another relevant mechanism observed in furan-2-carboxamides is the inhibition of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence factors and biofilm formation. researchgate.net Molecular docking studies have suggested that these compounds may act as antagonists for targets like the LasR receptor in Pseudomonas aeruginosa. researchgate.net

For anti-inflammatory effects, which are common among furan derivatives, the mechanism often involves antioxidant activity. nih.gov Natural furan fatty acids are known to exert anti-inflammatory effects by suppressing the production of reactive oxygen species (O₂), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.gov Their antioxidant properties are attributed to the ability of the furan ring to donate an electron to or form an adduct with peroxyl radicals. nih.gov

In the realm of anticancer activity, furan derivatives can act on various molecular targets. Studies of structurally similar compounds have implicated the inhibition of key signaling pathways. nih.gov For instance, some propanoic acid derivatives have been developed as inhibitors of enzymes like retinoic acid 4-hydroxylase (CYP26A1), which is involved in cell proliferation and differentiation. nih.gov The mechanism often involves specific molecular interactions, such as the coordination of a functional group like a carboxylic acid with a metallic cofactor (e.g., heme) in the enzyme's active site. nih.gov

Computational and Theoretical Investigations of 3 Acetamido 3 Furan 2 Yl Propanoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reaction energetics.

DFT calculations are crucial for elucidating the electronic characteristics of a molecule. This involves analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity.

In studies of related furan (B31954) derivatives, DFT has been used to map the distribution of electron density and identify reactive sites. For instance, in an analysis of furan and titanium tetrachloride (TiCl4), the HOMO of furan, containing the oxygen atom's lone pair of electrons, was identified as the primary site for interaction with the LUMO of TiCl4, indicating furan's role as an electron donor. mdpi.com Similarly, for 3-acetamido-3-(furan-2-yl)propanoic acid, the furan ring's oxygen and the nitrogen of the acetamido group would likely contribute significantly to the HOMO, making them potential sites for electrophilic attack. Conversely, the carbonyl groups of the acetamido and propanoic acid moieties would contribute to the LUMO, marking them as sites for nucleophilic attack.

DFT studies on 3-(furan-2-yl)propenoic acid, a precursor to many furan-based propanoic acid derivatives, have calculated various electronic and orbital characteristics. mdpi.com These calculations help in understanding the reactivity of the molecule by identifying charge distribution and the contribution of atomic orbitals to the LUMO. mdpi.com For example, the reactivity of the C3 carbon in certain reaction intermediates of furan derivatives is explained more by orbital factors (a large contribution to the LUMO) than by its small positive charge. mdpi.com

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for Furan

DescriptorValueInterpretation
HOMO Energy HighIndicates good electron-donating ability. mdpi.com
LUMO Energy LowIndicates good electron-accepting ability. mdpi.com
HOMO-LUMO Gap SmallSuggests higher chemical reactivity.
Chemical Potential (μ) High (less negative)Suggests a tendency to donate electrons. mdpi.com
Global Hardness (η) LowCorrelates with higher reactivity.
Global Electrophilicity (ω) VariesIndicates the ability of the molecule to accept electrons.

This table presents a conceptual summary of DFT-derived descriptors for furan as an example, based on findings from related studies. Specific values would need to be calculated for this compound.

DFT is also employed to map out reaction pathways by calculating the Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing insight into reaction mechanisms.

For example, DFT calculations on the reactions of 3-(furan-2-yl)propenoic acid derivatives with arenes in the presence of a Brønsted superacid (TfOH) have been performed to understand the hydroarylation process. mdpi.comresearchgate.netnih.gov These studies identified O,C-diprotonated forms of the furan derivatives as key reactive electrophilic intermediates. mdpi.comresearchgate.netnih.gov The calculations showed that the formation of these dicationic intermediates is energetically feasible in superacidic conditions. mdpi.com

Similarly, DFT studies on the hydrogenation and ring-opening of furan on a Palladium (Pd(111)) surface have detailed the reaction energies and energy barriers for various steps. rsc.org Such studies identify the most favorable reaction pathways by comparing the activation energies of different potential mechanisms, such as concerted versus stepwise cycloadditions or different sequences of hydrogenation. rsc.orgpku.edu.cn A similar approach for this compound could elucidate its metabolic pathways or synthetic routes.

Table 2: Example of Calculated Energetic Data for Protonation of a 3-(Furan-2-yl)propenoic Acid Derivative

SpeciesΔG₂₉₈ (kcal/mol)HOMO (eV)LUMO (eV)Global Electrophilicity Index ω (eV)
Reactant 0-6.5-1.22.5
O-protonated (Monocation) -10.5-9.8-4.56.8
O,C-diprotonated (Dication) 5.2-12.1-7.85.3

Data is illustrative and adapted from findings for 3-(furan-2-yl)propenoic acid derivatives to demonstrate the type of information generated by DFT calculations. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to screen for potential drug candidates.

Docking algorithms explore various conformations of the ligand within the binding site of a protein and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The resulting docking score provides an estimate of the binding affinity, with lower scores (more negative values) generally indicating stronger binding. ijper.org

While no specific docking studies for this compound have been reported, research on similar furan-containing compounds demonstrates the utility of this approach. For instance, in a study of furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives as potential inhibitors of human tyrosinase (hTYR), molecular docking was used to predict binding affinities. mdpi.comnih.gov The results showed that several derivatives had higher predicted binding affinities (e.g., -13.30 kcal/mol) compared to the standard inhibitor, kojic acid (-6.62 kcal/mol). mdpi.comresearchgate.net Such studies help prioritize compounds for experimental testing. mdpi.comnih.gov The binding mode analysis reveals the specific orientation of the ligand in the active site, showing which parts of the molecule are involved in key interactions. ijper.org

Table 3: Illustrative Molecular Docking Results for Furan Derivatives Against a Hypothetical Target

Compound IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Moieties
Compound A (Furan-derivative) -9.2Low nMPhenyl group, Furan oxygen
Compound B (Furan-derivative) -9.0Low nMPhenyl group
This compound (Hypothetical) -8.5Mid nMCarboxylate, Acetamido NH, Furan oxygen
Reference Inhibitor -7.5High nMVaries

This table is a hypothetical representation based on typical docking results reported for furan derivatives against protein targets. ijper.org

A crucial outcome of molecular docking is the identification of specific amino acid residues in the protein's active site that are critical for binding the ligand. These interactions can include hydrogen bonds, pi-pi stacking, hydrophobic interactions, and salt bridges.

For example, docking studies of furan-azetidinone hybrids against E. coli enoyl reductase revealed that pi-pi stacking interactions between the phenyl groups of the ligands and residues PHE 94 and TYR 146 were important for binding. ijper.org Similarly, for this compound, one would expect the carboxylate group to form salt bridges or hydrogen bonds with positively charged residues like Arginine or Lysine. The acetamido group could act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the furan ring could engage in pi-pi stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. Identifying these key residues is essential for understanding the mechanism of action and for designing more potent and selective inhibitors.

Pharmacophore Modeling for Activity Prediction and Virtual Screening

Pharmacophore modeling is another cornerstone of computer-aided drug design. A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) that are necessary for a molecule to exert a specific biological activity.

These models can be generated based on the structure of a known ligand in its bioactive conformation (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify new molecules that possess the required features and are therefore likely to be active. nih.govresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally. researchgate.net

For a molecule like this compound, a potential pharmacophore model would likely include features such as:

A hydrogen bond acceptor (from the carbonyl and carboxylate oxygens).

A hydrogen bond donor (from the acetamido N-H).

A negative ionizable feature (from the carboxylate group).

An aromatic ring feature (from the furan ring).

This model could then be used to search for other compounds that could mimic its interaction with a biological target, leading to the discovery of novel therapeutic agents.

Future Research Directions and Translational Perspectives for 3 Acetamido 3 Furan 2 Yl Propanoic Acid

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Potency

The development of next-generation analogs of 3-Acetamido-3-(furan-2-yl)propanoic acid is a critical step in optimizing its potential therapeutic or agrochemical efficacy. This endeavor will rely on a deep understanding of its structure-activity relationships (SAR), strategic bioisosteric replacements, and innovative synthetic methodologies.

A primary focus will be on the systematic modification of the furan (B31954) ring, the acetamido group, and the propanoic acid chain. For instance, the introduction of various substituents on the furan ring can significantly influence the compound's biological activity. The attachment of a furan moiety to other core structures has been shown to enhance antiproliferative activity in certain contexts. mdpi.com The exploration of bioisosteric replacements for the furan ring, such as thiophene, pyridine (B92270), or thiazole, could lead to analogs with improved metabolic stability and pharmacokinetic profiles. researchgate.net

Furthermore, modifying the acetamido and propanoic acid moieties can fine-tune the compound's interaction with biological targets. For example, altering the length of the alkyl chain or introducing different functional groups could enhance binding affinity and selectivity. The synthesis of a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives has demonstrated that modifications to the molecule can result in compounds with high potency and subtype-specific agonist activity at NMDA receptors.

The following table outlines potential strategies for analog design:

Molecular Scaffold ModificationRationalePotential Outcome
Furan Ring Substitution Modulate electronic properties and steric interactions.Enhanced binding affinity and target specificity.
Bioisosteric Replacement Improve pharmacokinetic properties and metabolic stability.Increased bioavailability and reduced off-target effects.
Acetamido Group Alteration Modify hydrogen bonding capacity and lipophilicity.Improved potency and cellular permeability.
Propanoic Acid Chain Elongation/Shortening Optimize spatial orientation for target engagement.Enhanced biological activity.

Exploration of Novel Therapeutic Targets and Agro-chemical Applications

The furan scaffold is present in a wide array of biologically active compounds, suggesting that this compound and its future analogs could have a broad spectrum of applications. ijabbr.com A systematic exploration of novel therapeutic targets and agrochemical uses is therefore a promising avenue for future research.

In the realm of therapeutics, furan derivatives have shown potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. researchgate.netmdpi.com For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. Future research could investigate the potential of this compound analogs to target specific enzymes or receptors involved in these disease pathways.

In agriculture, furan-based compounds have been developed as insecticides, fungicides, and herbicides. researchgate.net For instance, furan-based pyrethroids have shown promising insecticidal activities against the yellow fever mosquito, Aedes aegypti. mdpi.com Additionally, certain furan derivatives exhibit potent fungicidal activity against phytopathogenic fungi by inhibiting succinate (B1194679) dehydrogenase. researchgate.net The structural features of this compound could be optimized to develop novel and effective agrochemicals.

The table below summarizes potential applications for novel analogs:

Application AreaPotential Targets/UsesRationale Based on Furan Chemistry
Therapeutic Antibacterial, Antifungal, AnticancerFuran ring is a common pharmacophore in many approved drugs. ijabbr.com
Agrochemical Insecticide, Fungicide, HerbicideFuran derivatives have proven efficacy against various agricultural pests. researchgate.netnih.gov

Integration of High-Throughput Screening with Advanced Computational Approaches

To accelerate the discovery and optimization of bioactive analogs of this compound, the integration of high-throughput screening (HTS) with advanced computational methods is essential. This synergistic approach allows for the rapid evaluation of large compound libraries and the rational design of molecules with improved properties.

HTS can be employed to screen libraries of furan-based compounds against a variety of biological targets to identify initial "hits". researchgate.net These hits can then be subjected to computational analysis to understand their binding modes and identify key structural features responsible for their activity.

Computational approaches such as quantitative structure-activity relationship (QSAR) modeling and structure-based virtual screening are powerful tools in this process. ijabbr.com QSAR studies can establish correlations between the physicochemical properties of furan derivatives and their biological activities, guiding the design of more potent compounds. Virtual screening and molecular docking can be used to predict the binding affinity of designed analogs to specific protein targets, prioritizing the synthesis of the most promising candidates. mdpi.commdpi.com For example, in silico screening of furan-1,3,4-oxadiazole derivatives has identified potential inhibitors of human tyrosinase, a key enzyme in pigmentation. mdpi.com

This integrated workflow is outlined in the following table:

StepMethodologyObjective
1. Library Generation Combinatorial synthesis of furan-based compounds.Create a diverse chemical library for screening.
2. High-Throughput Screening (HTS) Automated biological assays.Identify initial lead compounds with desired activity.
3. Computational Analysis QSAR, molecular docking, virtual screening.Elucidate structure-activity relationships and predict binding modes.
4. Rational Design In silico modification of lead compounds.Design next-generation analogs with enhanced properties.
5. Synthesis and Validation Chemical synthesis and in vitro/in vivo testing.Confirm the activity of newly designed compounds.

Development of Advanced Delivery Systems for Related Furan-Based Bioactives

The therapeutic or agrochemical efficacy of this compound and its analogs can be significantly enhanced through the development of advanced delivery systems. These systems can improve solubility, protect the compound from degradation, and facilitate targeted delivery to the site of action, thereby increasing bioavailability and reducing potential side effects.

Nanoformulations, such as polymeric nanoparticles and lipid-based nanocarriers, have shown great promise for the delivery of furan-containing compounds. mdpi.com For instance, furan-functionalized co-polymers can self-assemble into nanoparticles that are capable of encapsulating hydrophobic drugs like doxorubicin (B1662922) for targeted cancer therapy. mdpi.com The size and drug-loading capacity of these nanoparticles can be controlled by adjusting the formulation parameters. mdpi.com

Another innovative approach involves the use of furan-derived lipid nanoparticles for the delivery of mRNA to the central nervous system, bypassing the blood-brain barrier via the lymphatic pathway. ijabbr.com This highlights the potential for developing sophisticated delivery systems for furan-based bioactives targeting a wide range of tissues and organs.

Key characteristics of advanced delivery systems for furan-based compounds are presented in the table below:

Delivery SystemKey FeaturesPotential Advantages
Polymeric Nanoparticles Biocompatible, biodegradable, tunable size and surface properties.Controlled release, targeted delivery, enhanced stability. mdpi.com
Lipid Nanoparticles High drug encapsulation efficiency, ability to deliver nucleic acids.Improved bioavailability, targeted delivery to specific tissues. ijabbr.com
Liposomes Vesicular structures composed of lipid bilayers.Encapsulation of both hydrophilic and hydrophobic drugs, reduced toxicity.

Strategies for In Silico to In Vitro to In Vivo Validation of Biological Hypotheses

A robust and efficient pipeline for validating biological hypotheses is crucial for the successful translation of promising compounds from computational models to clinical or agricultural applications. This process involves a multi-step approach that begins with in silico predictions, followed by in vitro testing, and culminates in in vivo validation.

The initial step involves the use of computational tools to predict the biological activity of designed analogs of this compound. These in silico studies can help to prioritize compounds for synthesis and experimental testing.

Subsequently, the prioritized compounds are synthesized and evaluated in vitro to confirm their predicted biological activity. mdpi.com These in vitro assays can measure various parameters, such as enzyme inhibition, receptor binding, or cytotoxicity against cancer cell lines.

Finally, the most promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context. This stepwise validation process ensures that only the most promising compounds proceed through the development pipeline, saving time and resources. The correlation between in silico predictions and in vitro and in vivo results is continuously used to refine the computational models, creating a feedback loop that improves the predictive power of the in silico tools.

A summary of the validation workflow is provided in the table below:

Validation StageMethodsPurpose
In Silico Molecular docking, QSAR, ADMET prediction.Predict biological activity and pharmacokinetic properties. researchgate.net
In Vitro Enzyme assays, cell-based assays, antimicrobial testing.Confirm biological activity and determine potency. mdpi.com
In Vivo Animal models of disease, crop protection studies.Evaluate efficacy, safety, and pharmacokinetic profile in a living organism.

Q & A

Q. What are the recommended synthetic strategies for 3-acetamido-3-(furan-2-yl)propanoic acid and its analogs?

  • Methodological Answer : Synthesis typically involves coupling acetamide derivatives with furan-containing precursors. For example, amide bond formation can be achieved using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or acetonitrile, followed by purification via reversed-phase HPLC . Structural analogs (e.g., 3-acetamido-3-(4-chlorophenyl)propanoic acid) suggest that tert-butyl or chloro substituents may require orthogonal protection/deprotection steps (e.g., Boc groups for amines, TBS for hydroxyls) to avoid side reactions .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm furan ring protons (δ 6.2–7.4 ppm) and acetamide methyl groups (δ 1.8–2.1 ppm). Compare with reference data for similar compounds (e.g., d-3-(2-furyl)alanine in ) .
  • LC-MS : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile to assess purity (>95%) and molecular ion peaks (expected m/z for C9_9H11_{11}NO4_4: 197.07) .
  • Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents (e.g., HNO3_3) due to potential furan ring reactivity .
  • Spill Response : Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do structural modifications (e.g., furan vs. phenyl substituents) impact biological activity or physicochemical properties?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the furan ring with phenyl or pyridyl groups (as in and ) to assess changes in COX-1/2 selectivity or solubility. Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .
  • LogP Measurement : Compare octanol-water partition coefficients via shake-flask method. Furan derivatives often exhibit lower LogP than phenyl analogs, influencing membrane permeability .

Q. What experimental approaches can resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :
  • pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed acetamide or oxidized furan) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Control temperature (±0.5°C) and ionic strength to minimize variability .

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model transition states for amide coupling to identify energy barriers. Solvent effects can be simulated using COSMO-RS .
  • Process Chemistry : Use microreactors for continuous flow synthesis to improve yield and reduce side products. Parameters (residence time, temperature) should be optimized via DOE (Design of Experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.